

"CCR6 inhibitor 1" preparation and solubility in DMSO

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Compound of Interest

Compound Name: CCR6 inhibitor 1

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Application Notes and Protocols: CCR6 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of various immune cells, including T cells, B cells, and dendritic cells.[1] Its exclusive ligand is the chemokine CCL20.[1] The CCR6/CCL20 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as in some cancers.[2][3] Consequently, inhibition of this pathway presents a promising therapeutic strategy.

"**CCR6 inhibitor 1**" is a potent and selective small-molecule antagonist of CCR6.[4] It effectively blocks the interaction between CCR6 and CCL20, thereby inhibiting downstream signaling cascades and immune cell migration.[5] These application notes provide detailed protocols for the preparation and use of **CCR6 inhibitor 1**, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties

A summary of the key chemical and physical properties of **CCR6 inhibitor 1** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₃ F ₃ N ₄ O ₃ S	[6]
Molecular Weight	504.52 g/mol	[5]
CAS Number	2437547-04-9	[4]
Appearance	White to off-white solid	
Purity	>98%	[7]

Solubility in DMSO

CCR6 inhibitor 1 exhibits excellent solubility in DMSO, a common solvent for in vitro and in vivo studies. The reported solubility values are summarized below. It is important to note that using newly opened, anhydrous DMSO is recommended, as the hygroscopic nature of DMSO can impact solubility.[8] Sonication may also be beneficial to achieve complete dissolution at higher concentrations.[5]

Solubility in DMSO	Concentration (mM)	Reference
100 mg/mL	198.21 mM	[4][8]
112.5 mg/mL	222.98 mM	[5]
≥ 125 mg/mL	≥ 247.76 mM	[7]

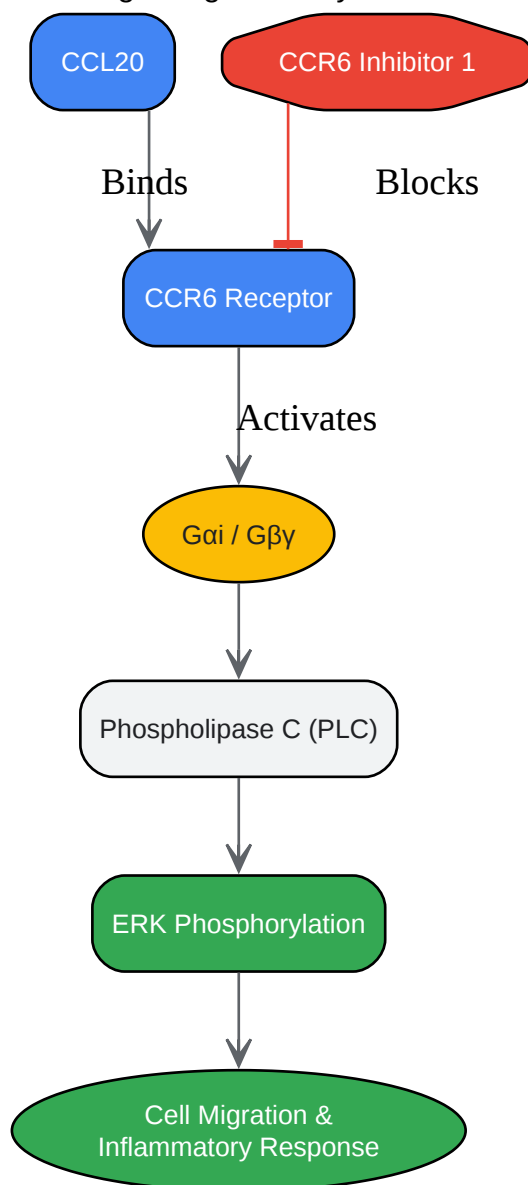
Mechanism of Action

CCR6 inhibitor 1 functions as a potent and selective antagonist of the CCR6 receptor.[4] It has been shown to have high affinity for both human and monkey CCR6, with IC₅₀ values of 6 nM and 0.45 nM, respectively.[9] Its selectivity for CCR6 is significantly higher compared to other chemokine receptors like CCR1 (IC₅₀ > 30,000 nM) and CCR7 (IC₅₀ = 9400 nM).[9] By blocking the binding of CCL20 to CCR6, the inhibitor prevents the activation of downstream signaling pathways, most notably the phosphorylation of Extracellular signal-regulated kinase (ERK).[4] [10] This inhibition of ERK phosphorylation is a key indicator of the compound's efficacy in blocking CCR6-mediated cellular responses.[5]

Signaling Pathway

The binding of CCL20 to CCR6 initiates a cascade of intracellular events. The following diagram illustrates the simplified CCR6 signaling pathway and the point of inhibition by **CCR6 inhibitor 1**.

CCR6 Signaling Pathway and Inhibition



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Caption: CCR6 signaling pathway and the inhibitory action of **CCR6 inhibitor 1**.

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CCR6 inhibitor 1** in DMSO.

Materials:

- **CCR6 inhibitor 1** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

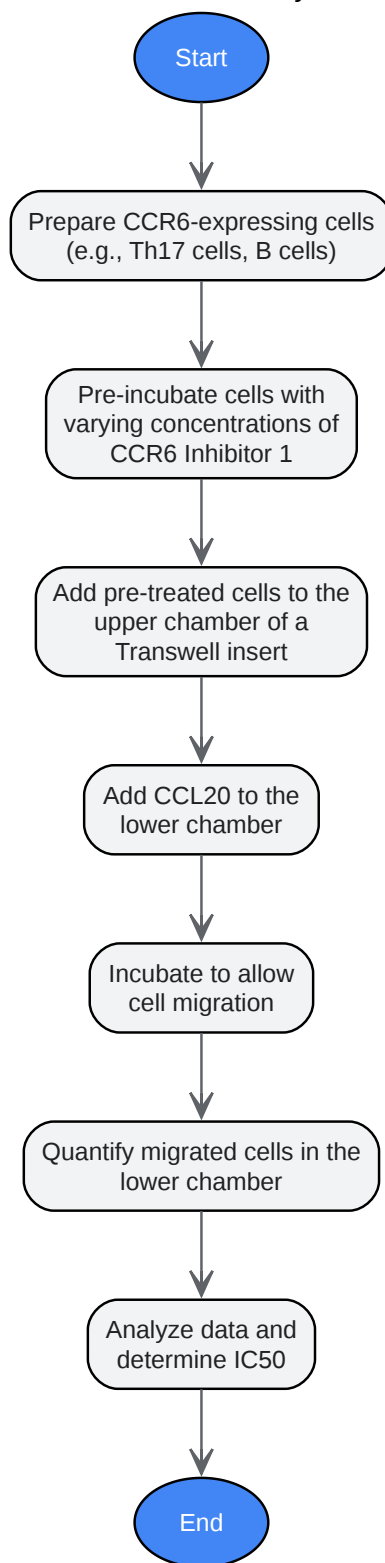
- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **CCR6 inhibitor 1** needed using the following formula: $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 504.52 \text{ g/mol} \times 1000 \text{ mg/g} = 5.0452 \text{ mg}$
- Weigh the compound: Carefully weigh out approximately 5.05 mg of **CCR6 inhibitor 1** and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
- Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.
[\[5\]](#)
- Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage.[\[4\]](#) The solution is stable for up to 2 years at -80°C and 1 year at -20°C in solvent.[\[4\]](#)

In Vitro Cell Migration Assay (Chemotaxis)

This protocol provides a general workflow for assessing the inhibitory effect of **CCR6 inhibitor 1** on CCL20-induced cell migration.

Experimental Workflow:

In Vitro Chemotaxis Assay Workflow



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Caption: Workflow for an in vitro cell migration (chemotaxis) assay.

Detailed Protocol:

- Cell Preparation: Culture CCR6-expressing cells (e.g., human peripheral blood mononuclear cells, specific T cell subsets, or a CCR6-transfected cell line) under appropriate conditions.
- Inhibitor Preparation: Prepare serial dilutions of the **CCR6 inhibitor 1** stock solution in cell culture medium to achieve the desired final concentrations.
- Pre-incubation: Resuspend the cells in serum-free medium and pre-incubate them with the different concentrations of **CCR6 inhibitor 1** (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes at 37°C.
- Chemotaxis Assay:
 - Add cell culture medium containing CCL20 to the lower wells of a chemotaxis plate (e.g., Transwell plate).
 - Add the pre-incubated cells to the upper inserts of the Transwell plate.
 - Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 1-4 hours, depending on the cell type).
- Quantification:
 - Carefully remove the upper inserts.
 - Quantify the number of cells that have migrated to the lower chamber. This can be done using various methods, such as cell counting with a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo®).
- Data Analysis:
 - Calculate the percentage of inhibition of cell migration for each concentration of the inhibitor compared to the vehicle control.
 - Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Conclusion

CCR6 inhibitor 1 is a valuable research tool for studying the biological roles of the CCR6/CCL20 axis and for the preclinical evaluation of CCR6 as a therapeutic target. Its high potency, selectivity, and excellent solubility in DMSO make it suitable for a wide range of in vitro and in vivo applications in immunology, inflammation, and oncology research. Proper handling and preparation of this compound according to the provided protocols will ensure reliable and reproducible experimental outcomes.

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